Ethyl 2,3,4,5-tetrafluorobenzoyl acetate
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Overview
Description
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is a chemical compound that belongs to the class of fluorinated benzoic acid derivatives. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring, along with a butyric anhydride group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with butyric anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature conditions to ensure the formation of the desired anhydride product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of tetrafluorobenzoic acid derivatives.
Reduction: Formation of tetrafluorobenzyl alcohols.
Substitution: Formation of various substituted tetrafluorobenzoic acid derivatives.
Scientific Research Applications
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The anhydride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: A closely related compound with similar fluorinated benzene ring structure but lacking the butyric anhydride group.
2,3,4,5-Tetrafluorobenzyl alcohol: Another related compound formed through the reduction of the anhydride group.
Uniqueness
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both the fluorinated benzene ring and the butyric anhydride group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is a synthetic organic compound with notable biological activities, particularly in the field of antibacterial research. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₉H₈F₄O₄
- Molecular Weight : 264.18 g/mol
- Appearance : White to almost white crystalline solid
- Melting Point : 41 to 48 °C
- Boiling Point : Approximately 100 °C at reduced pressure
The compound's unique fluorinated structure enhances its reactivity and biological activity compared to non-fluorinated analogs. Its synthesis typically involves established organic chemistry protocols, allowing for efficient production.
This compound exhibits significant antibacterial properties by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them vital targets for antibiotic development. The inhibition of these enzymes suggests that this compound could serve as a foundation for developing new antibacterial agents aimed at resistant bacterial strains .
Antibacterial Properties
Recent studies have highlighted the compound's potential as an antibacterial agent:
- Inhibition of Bacterial Growth : this compound has demonstrated effective inhibition against various bacterial strains by targeting DNA replication mechanisms .
- Comparison with Other Compounds : The compound's activity is significantly enhanced compared to non-fluorinated variants. For instance, when compared to ethyl benzoylacetate and other fluorinated derivatives, it shows superior reactivity and antibacterial efficacy due to the presence of four fluorine atoms.
Case Studies
- Study on Antibiotic Development : A study explored the synthesis and biological evaluation of this compound as a potential precursor for new antibiotics. The results indicated a promising antibacterial profile against Gram-positive and Gram-negative bacteria.
- Fluorinated Compounds in Drug Design : Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This compound aligns with these findings by showing improved interaction with biological targets compared to its non-fluorinated counterparts .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl benzoylacetate | C₉H₁₀O₃ | Non-fluorinated variant; less reactive |
Ethyl trifluorobenzoylacetate | C₉H₇F₃O₃ | Contains three fluorine atoms; different reactivity profile |
Ethyl 2-fluorobenzoylacetate | C₉H₈F₁O₃ | Only one fluorine; lower antibacterial activity |
Ethyl 2,3-difluorobenzoylacetate | C₉H₈F₂O₃ | Two fluorines; moderate reactivity |
The table illustrates how the presence of multiple fluorine atoms in this compound significantly enhances its biological activity compared to less fluorinated analogs.
Future Directions in Research
While the current findings are promising, further research is necessary to fully elucidate the pharmacological profile of this compound. Areas for future exploration include:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in a living organism.
- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with bacterial enzymes.
- Broader Biological Applications : Exploring potential anticancer properties given its structural similarities to other bioactive compounds.
Properties
IUPAC Name |
butanoyl 2,3,4,5-tetrafluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-3-7(16)18-11(17)5-4-6(12)9(14)10(15)8(5)13/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIGKCZXQLXWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC(=C(C(=C1F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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